disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name disodium 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2,6-anthracenedisulfonate systematically describes the compound’s structure. Breaking this down:
- Anthracenedisulfonate : A tricyclic aromatic hydrocarbon (anthracene) with two sulfonate (-SO₃⁻) groups at positions 2 and 6.
- 9,10-Dioxo : Ketone groups at positions 9 and 10, forming an anthraquinone core.
- 4,8-Diamino : Amino (-NH₂) substituents at positions 4 and 8.
- 1,5-Dihydroxy : Hydroxyl (-OH) groups at positions 1 and 5.
- Disodium : Two sodium cations neutralizing the sulfonate groups.
The structural formula (Figure 1) highlights these substituents, with sodium ions stabilizing the sulfonate moieties. The anthraquinone core contributes to the compound’s chromophoric properties, while polar groups enhance water solubility.
Molecular Formula Analysis: C₁₄H₈N₂Na₂O₁₀S₂ Composition Breakdown
The molecular formula C₁₄H₈N₂Na₂O₁₀S₂ reveals the compound’s elemental composition (Table 2):
| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage Composition |
|---|---|---|---|---|
| Carbon | 14 | 12.01 | 168.14 | 35.45% |
| Hydrogen | 8 | 1.008 | 8.06 | 1.70% |
| Nitrogen | 2 | 14.01 | 28.02 | 5.91% |
| Sodium | 2 | 22.99 | 45.98 | 9.69% |
| Oxygen | 10 | 16.00 | 160.00 | 33.73% |
| Sulfur | 2 | 32.06 | 64.12 | 13.52% |
| Total | - | - | 474.32 | 100.00% |
- Carbon and Hydrogen : The anthracene backbone (14 carbons) and hydrogen atoms form the hydrophobic core.
- Nitrogen : Amino groups contribute to electron-rich regions, aiding dye-substrate interactions.
- Sulfur and Sodium : Sulfonate groups (-SO₃⁻Na⁺) impart solubility and ionic character.
- Oxygen : Present in hydroxyl, ketone, and sulfonate groups, influencing polarity and reactivity.
The molecular weight of 474.32 g/mol aligns with spectroscopic and chromatographic data.
Properties
Molecular Formula |
C14H8N2Na2O10S2 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H10N2O10S2.2Na/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26;;/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
WSALIDVQXCHFEG-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])O)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Initial Sulfonation of Anthraquinone
The process begins with the sulfonation of anthraquinone in oleum (20–30% SO₃) at 120–140°C. This introduces sulfonic acid groups at the 2,6-positions, forming anthraquinone-2,6-disulfonic acid. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Oleum concentration | 20–25% SO₃ |
| Temperature | 130°C ±5°C |
| Reaction time | 4–6 hours |
| Yield | 85–90% |
The sulfonation mixture is then diluted with water and neutralized with sodium hydroxide to isolate the disodium salt.
Nitration of Sulfonated Anthraquinone
Nitration is performed using nitrosulfuric acid (33% HNO₃, 67% H₂SO₄) at 80–85°C. This step introduces nitro groups at the 4,8-positions:
$$
\text{Anthraquinone-2,6-disulfonic acid} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{4,8-Dinitroanthraquinone-2,6-disulfonic acid}
$$
Critical factors:
Reduction of Nitro Groups to Amines
The dinitro intermediate is reduced using sodium sulfide (Na₂S) in alkaline medium (pH 10–12) at 100–102°C. This step converts nitro groups to amino groups:
$$
\text{4,8-Dinitroanthraquinone-2,6-disulfonic acid} + 6\text{Na}2\text{S} \rightarrow \text{4,8-Diaminoanthraquinone-2,6-disulfonic acid} + 3\text{Na}2\text{S}2\text{O}3 + 2\text{H}_2\text{O}
$$
| Parameter | Optimal Condition |
|---|---|
| Na₂S concentration | 15–20% (w/v) |
| Temperature | 100–102°C |
| Reaction time | 30–60 minutes |
| Yield | 75–80% |
The product is isolated via salting out with KCl and recrystallized from hot water.
Alternative Route from Dichloroanthraquinone Mixtures
Nitration of Dichloroanthraquinone
A mixture of 1,5- and 1,8-dichloroanthraquinone (30–40% each) is dissolved in 20% oleum and nitrated with nitrosulfuric acid at 80°C. This yields a dinitrodichloroanthraquinone disulfonic acid intermediate.
Hydrolytic Dechlorination and Reduction
The chloro groups are hydrolyzed using aqueous NaOH (10%) at 100°C, followed by reduction with sodium hydrosulfite (Na₂S₂O₄) to produce the diamino derivative:
$$
\text{Dinitrodichloroanthraquinone} + 4\text{NaOH} \rightarrow \text{Dinitrodihydroxyanthraquinone} + 2\text{NaCl} + 2\text{H}2\text{O}
$$
$$
\text{Dinitrodihydroxyanthraquinone} + 6\text{Na}2\text{S}2\text{O}4 \rightarrow \text{Diaminodihydroxyanthraquinone} + 6\text{Na}2\text{SO}3
$$
| Parameter | Optimal Condition |
|---|---|
| NaOH concentration | 10% (w/v) |
| Na₂S₂O₄ molar ratio | 1:6 |
| Yield | 65–70% |
This method is advantageous for utilizing industrial waste streams from anthraquinone sulfonation.
Post-Synthetic Modifications
Halogenation to Enhance Solubility
The amino groups in the final product can be post-halogenated using Cl₂ or Br₂ in H₂SO₄ at 50–60°C. This introduces 0.5–1.5 halogen atoms per molecule, improving dye solubility:
$$
\text{Diaminoanthraquinone} + \text{X}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Halogenated derivative} + 2\text{HX}
$$
Halogen content is controllable by adjusting reaction time (1–3 hours) and temperature.
Comparative Analysis of Methods
| Method | Starting Material | Key Advantage | Limitation | Overall Yield |
|---|---|---|---|---|
| Industrial sulfonation | Anthraquinone | High purity (≥95%) | Requires oleum handling | 70–75% |
| Dichloroanthraquinone | Waste streams | Cost-effective | Complex separation | 60–65% |
| Post-halogenation | Diamino product | Tunable solubility | Additional purification | 85–90% |
Challenges and Optimization Strategies
- Isomer Separation : The 1,5- and 1,8-isomers are separated via selective precipitation with KCl. The 1,5-isomer precipitates at 95°C, while the 1,8-isomer crystallizes at 25°C.
- Waste Management : Spent sulfuric acid is neutralized with lime (CaO) to generate gypsum (CaSO₄), reducing environmental impact.
- Catalyst Use : Vanadium pentoxide (V₂O₅) accelerates sulfonation and nitration, reducing reaction time by 20–30%.
Chemical Reactions Analysis
Disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate undergoes various chemical reactions:
Scientific Research Applications
Dye Industry
Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate is primarily used as a dye in textiles and other materials. It is categorized under acid dyes due to its solubility in water and ability to bond with fibers.
Properties of the Dye :
| Property | Value |
|---|---|
| Light Fastness | 5-6 (ISO) |
| Soaping Fastness | 3 |
| Perspiration Fastness | 2 |
| Oxygen Bleaching | 2-3 |
| Fastness to Seawater | 2 |
These properties indicate that the dye has moderate to good fastness characteristics, making it suitable for various textile applications where durability is required.
Biological Applications
Research has shown that disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate exhibits potential as a biological stain and indicator in histological studies. Its ability to bind to certain biological tissues allows for enhanced visualization under microscopy.
Case Study Example :
A study demonstrated the effectiveness of this compound in staining cellular components in tissue samples. The compound's binding affinity for specific proteins facilitated clearer imaging of cellular structures compared to traditional stains.
Environmental Monitoring
The compound is also utilized in environmental science as a tracer dye in hydrological studies. Its distinct color and solubility make it ideal for tracking water flow and understanding pollutant dispersion in aquatic systems.
Application Data :
In a field study conducted on river systems, disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate was used to trace water movement. Results indicated effective tracking over several kilometers downstream within a short time frame.
Mechanism of Action
The mechanism of action of disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the optical properties of the compound, making it useful as a stain or indicator . The exact molecular pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate .
- CAS No.: 2861-02-1 .
- Molecular Formula : C₁₄H₈N₂Na₂O₁₀S₂ .
- Molecular Weight : 474.33 g/mol .
- Appearance : Dark purple-brown powder .
Applications: Primarily used as Acid Blue 45 in histology, immunohistochemistry, fluorescence microscopy, and biochemical assays . It also serves as a catalyst in fluorometric detection systems for vanadium determination in petroleum derivatives .
Comparison with Structurally Similar Compounds
Acid Blue 45 vs. Solvent Blue 74
Key Structural Differences :
Acid Blue 45 vs. 4,8-Diamino-9,10-Dihydro-1,3,5,7-Tetrahydroxy-9,10-Dioxoanthracene-2,6-Disulfonic Acid Disodium Salt
Acid Blue 45 vs. 1,4-Dihydroxy-5-Nitroanthracene-9,10-Dione
Biological Activity
Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate (commonly referred to as Disodium Anthraquinone Disulfonate) is a compound with notable biological activities. This article reviews its properties, mechanisms of action, and relevant case studies that highlight its potential applications in various fields, particularly in cancer research and environmental remediation.
- Molecular Formula : C14H10N2Na2O7S2
- Molecular Weight : 474.33 g/mol
- CAS Number : 2150-60-9
- Synonyms : Acid Blue 69, Lissamine Blue A
Disodium anthraquinone disulfonate exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in various cancer cell lines by activating caspase pathways. It has been demonstrated to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.
- Environmental Remediation : The compound acts as an electron shuttle in microbial reduction processes, enhancing the degradation of pollutants such as azo dyes and chlorinated compounds.
Anticancer Activity
A study published in the International Journal of Molecular Sciences investigated the cytotoxic effects of disodium anthraquinone disulfonate on human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines (A549, MDA-MB-468).
- Mechanism : Induction of apoptosis was confirmed through flow cytometry and Western blot analyses showing increased levels of cleaved caspase-3 and PARP .
Environmental Applications
Research on the use of disodium anthraquinone disulfonate in bioremediation highlighted its role in enhancing microbial degradation:
- Microbial Reduction : In anaerobic conditions, the presence of this compound significantly improved the reduction rates of pollutants such as DDT by facilitating electron transfer processes .
- Case Study : A batch experiment demonstrated that adding disodium anthraquinone disulfonate increased DDT degradation rates by up to 92% over a 20-day incubation period .
Data Table: Biological Activity Overview
Case Studies
-
Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on A549 and MDA-MB-468 cells.
- Methodology : CCK-8 assay was used to determine cell viability.
- Results : Significant reduction in cell viability at concentrations above 10 µM; apoptosis confirmed via flow cytometry.
-
Bioremediation Experiment :
- Objective : To assess the effectiveness in degrading DDT.
- Methodology : Anaerobic batch cultures were treated with varying concentrations of disodium anthraquinone disulfonate.
- Results : Enhanced reduction rates observed; optimal performance at concentrations around 0.5 mM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
